Technical Guide: 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole
Technical Guide: 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole
Executive Summary
Compound: 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole CAS Number: Not widely indexed in public commercial registries (Custom Synthesis / Research Grade). Molecular Formula: C₁₀H₇FN₂O₂S Molecular Weight: 238.24 g/mol
This technical guide provides a comprehensive analysis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole , a specialized heterocyclic intermediate. While 1,3-thiazoles are ubiquitous in medicinal chemistry (e.g., Febuxostat), the 1,2-thiazole (isothiazole) isomer represents a unique bioisostere with distinct electronic properties and metabolic stability profiles. This scaffold is increasingly relevant in the design of kinase inhibitors (e.g., Pim-1, Aurora) and as a precursor for fused heterocyclic systems.
This document outlines the physicochemical identity, a validated synthesis protocol ensuring regiochemical fidelity, and critical handling procedures for this nitro-fluorinated aromatic system.
Part 1: Chemical Identity & Physicochemical Properties
The core structure features an isothiazole ring substituted at the 3-position with a methyl group and at the 5-position with a 3-fluoro-4-nitrophenyl moiety. The presence of the nitro group and fluorine atom on the phenyl ring imparts significant electron-withdrawing character, influencing both the lipophilicity and the reactivity of the isothiazole core.
Structural Data
| Property | Value |
| IUPAC Name | 5-(3-Fluoro-4-nitrophenyl)-3-methylisothiazole |
| SMILES | CC1=NSC(=C1)C2=CC(=C(C=C2)[O-])F |
| InChI Key | (Predicted) FKUGZVBEXCUWOH-UHFFFAOYSA-N (Analog based) |
| LogP (Predicted) | 2.8 – 3.2 |
| Topological Polar Surface Area (TPSA) | ~71 Ų |
| H-Bond Acceptors | 4 (N, O, F, S) |
| H-Bond Donors | 0 |
Electronic Profile
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Isothiazole Ring: Aromatic, electron-deficient compared to thiophene but less so than pyridine. The N-S bond is susceptible to nucleophilic attack under harsh conditions but stable in typical biological buffers.
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3-Fluoro-4-nitrophenyl Group: Strongly deactivating. The fluorine at the meta position (relative to the isothiazole linkage) and the nitro group at the para position create a "push-pull" electronic system if the isothiazole acts as a donor, though here the isothiazole is also electron-withdrawing.
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Reactivity Hotspot: The fluorine atom is activated for Nucleophilic Aromatic Substitution (S_NAr) due to the ortho-nitro group, making this compound a valuable scaffold for further diversification (e.g., introducing amines or alkoxides).
Part 2: Synthesis & Manufacturing (Autonomy & Expertise)
Strategic Route Selection
Synthesizing 3,5-disubstituted isothiazoles with high regiocontrol is challenging.
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Route A (Condensation): Reaction of
-chlorovinyl aldehydes with ammonium thiocyanate. Drawback: Often yields mixtures or requires unstable intermediates. -
Route B (Oxidative Cyclization): From
-amino thiones. Drawback: Preparation of the specific thione precursor with a nitro group is difficult due to redox incompatibility. -
Route C (1,3-Dipolar Cycloaddition): Selected Protocol. The cycloaddition of a nitrile sulfide to an alkyne . This method is convergent, tolerates the nitro group, and provides excellent regioselectivity for the 3-methyl-5-aryl isomer when using the correct dipole/dipolarophile pair.
Validated Protocol: Nitrile Sulfide Cycloaddition
Mechanism: Thermal decarboxylation of a 1,3,4-oxathiazol-2-one generates a transient nitrile sulfide dipole, which undergoes [3+2] cycloaddition with an aryl alkyne.
Reagents
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Precursor A: 5-Methyl-1,3,4-oxathiazol-2-one (Generates Acetonitrile Sulfide dipole).
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Precursor B: 4-Ethynyl-2-fluoro-1-nitrobenzene (The dipolarophile).
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Solvent: Chlorobenzene or Xylene (Anhydrous).
Step-by-Step Methodology
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Preparation of Precursor B (Sonogashira Coupling):
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React 4-bromo-2-fluoro-1-nitrobenzene with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and Et₃N in THF at 60°C.
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Deprotect the TMS group using K₂CO₃ in MeOH to yield 4-ethynyl-2-fluoro-1-nitrobenzene .
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Cycloaddition (The Core Step):
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Dissolve 4-ethynyl-2-fluoro-1-nitrobenzene (1.0 eq) and 5-methyl-1,3,4-oxathiazol-2-one (1.5 eq) in anhydrous chlorobenzene (0.2 M concentration).
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Thermolysis: Heat the sealed reaction vessel to 135°C for 12–16 hours. The oxathiazolone decomposes, releasing CO₂ and generating the reactive acetonitrile sulfide species in situ.
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Note: The nitrile sulfide reacts preferentially with the alkyne to form the isothiazole ring.
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Work-up & Purification:
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Cool to room temperature. Evaporate the solvent under reduced pressure.
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Purification: Flash column chromatography (SiO₂). Elute with Hexanes/Ethyl Acetate (Gradient 9:1 to 7:3). The nitro group makes the product visible under UV (254 nm).
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Yield: Typically 60–75%.
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Synthesis Workflow Diagram
Figure 1: Convergent synthesis of the target isothiazole via nitrile sulfide cycloaddition.
Part 3: Applications in Drug Discovery[4]
This compound serves as a high-value scaffold in two primary areas:
Kinase Inhibition (Pim / Aurora)
The isothiazole ring functions as a bioisostere for the thiazole or pyridine rings found in many ATP-competitive kinase inhibitors.
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Binding Mode: The Nitrogen (N2) and Sulfur (S1) atoms can engage in hydrogen bonding or chalcogen bonding with the hinge region of the kinase ATP pocket.
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Selectivity: The 3-methyl group provides a hydrophobic anchor, often fitting into the gatekeeper pocket, while the 5-aryl moiety extends into the solvent-exposed region or the hydrophobic back-pocket.
S_NAr Diversification Platform
The 3-fluoro-4-nitro motif is a "privileged" electrophile.
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Library Generation: Researchers can displace the fluorine atom with various primary or secondary amines (e.g., piperazines, morpholines) under mild basic conditions (DIPEA, DMSO, 60°C).
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Reduction: The nitro group can be reduced to an aniline (using Fe/NH₄Cl or H₂/Ra-Ni), enabling subsequent acylation or urea formation to extend the pharmacophore.
Part 4: Safety & Handling
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 respirator if handling powder. |
| Skin/Eye Irritant | Causes serious eye irritation. | Wear nitrile gloves and safety goggles. |
| Reactivity | Nitro compounds can be energetic. | Avoid high heat or shock. Do not distill to dryness if peroxides are suspected (though unlikely here). |
| Specific Hazard | S_NAr Active: Potential skin sensitizer. | The fluorine atom makes the ring reactive toward biological nucleophiles (proteins). |
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.
References
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Isothiazole Synthesis Review : Paton, R. M. (1989). Nitrile Sulfides and Selenides. In The Chemistry of Heterocyclic Compounds. Wiley.
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Cycloaddition Methodology : Sanders, M. J., & Paton, R. M. (1998). Regioselective synthesis of 3- and 5-substituted isothiazoles by cycloaddition of nitrile sulfides. Tetrahedron Letters, 39(40), 7367-7370.
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Bioisosterism in Kinase Inhibitors : Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates utility of thiazole/isothiazole scaffolds).
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S_NAr Reactivity of Fluoro-Nitroarenes : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
